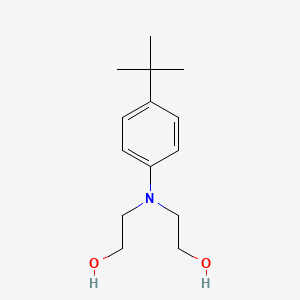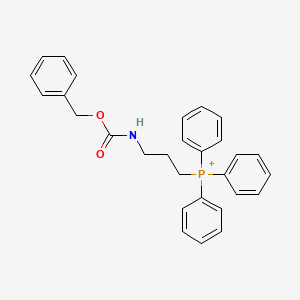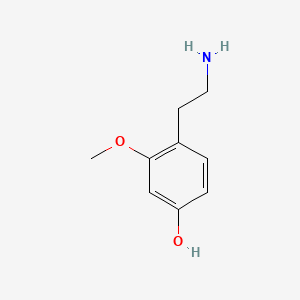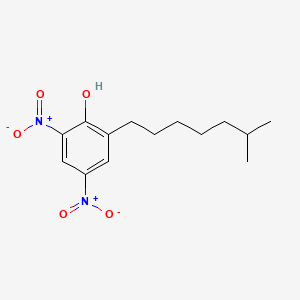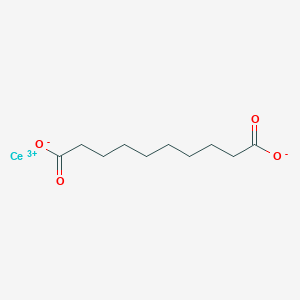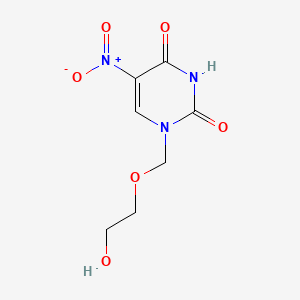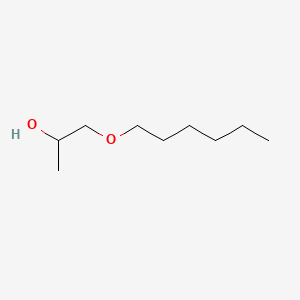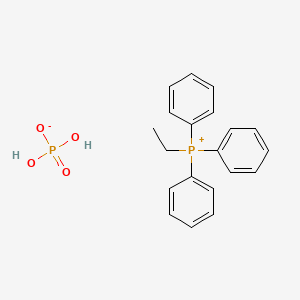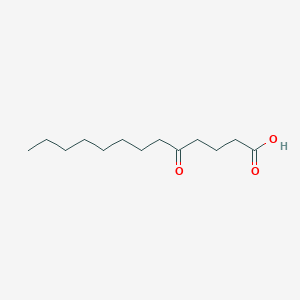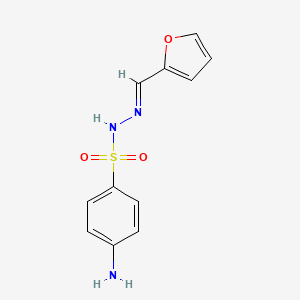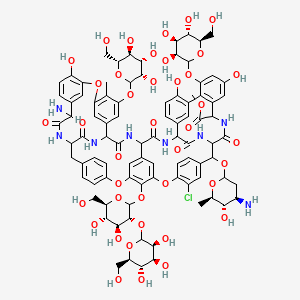
Actaplanin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actaplanin A is a complex of broad-spectrum antibiotics produced by the bacterium Actinoplanes missouriensis . It belongs to the glycopeptide class of antibiotics, which are known for their effectiveness against Gram-positive bacteria. This compound was first identified in 1984 by researchers at Eli Lilly and Co. using high-performance liquid chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Actaplanin A is produced through the fermentation of Actinoplanes missouriensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic complex is then isolated and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The bacterium is grown in large bioreactors, and the antibiotic is extracted and purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Actaplanin A undergoes various chemical reactions, including hydrolysis and methanolysis. Hydrolysis of this compound results in the formation of aglycones, which retain the antimicrobial activity of the parent compound .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of acidic or basic conditions to break down the compound into its constituent parts.
Methanolysis: Involves the use of methanol to selectively remove sugar moieties from the compound.
Major Products Formed:
Scientific Research Applications
Actaplanin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Actaplanin A exerts its effects by binding to the D-Ala-D-Ala terminus of lipid II, a crucial component in bacterial cell wall synthesis. This binding inhibits the final stages of peptidoglycan biosynthesis, leading to bacterial cell death . The molecular targets include the enzymes involved in cell wall synthesis, and the pathways affected are those related to peptidoglycan biosynthesis .
Comparison with Similar Compounds
Teicoplanin: Another glycopeptide antibiotic produced by Actinoplanes teichomyceticus.
Vancomycin: A well-known glycopeptide antibiotic used extensively in clinical settings.
UK-68,597: A glycopeptide antibiotic produced by Actinoplanes sp.
Uniqueness of Actaplanin A: this compound is unique due to its specific glycosylation pattern and its effectiveness against a broad spectrum of Gram-positive bacteria. Unlike some other glycopeptide antibiotics, this compound has been shown to retain significant antimicrobial activity even after the removal of its sugar moieties .
Properties
CAS No. |
88357-81-7 |
|---|---|
Molecular Formula |
C90H101ClN8O40 |
Molecular Weight |
1970.2 g/mol |
IUPAC Name |
methyl 22-amino-2-[(4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-chloro-64-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-26,44,49-trihydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-31,47-bis[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29,31,33(60),41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylate |
InChI |
InChI=1S/C90H101ClN8O40/c1-29-47-18-35(19-48(29)131-87-74(116)70(112)66(108)53(25-100)133-87)61-83(122)97-62-36-20-51(128-38-9-4-31(5-10-38)14-43(80(119)95-61)94-81(120)59(93)32-6-12-45(106)49(17-32)130-47)78(138-90-79(73(115)69(111)56(28-103)136-90)139-89-76(118)72(114)68(110)55(27-102)135-89)52(21-36)129-46-13-8-34(16-41(46)91)77(137-57-24-42(92)65(107)30(2)127-57)64-85(124)98-63(86(125)126-3)40-22-37(104)23-50(132-88-75(117)71(113)67(109)54(26-101)134-88)58(40)39-15-33(7-11-44(39)105)60(82(121)99-64)96-84(62)123/h4-13,15-23,30,42-43,53-57,59-77,79,87-90,100-118H,14,24-28,92-93H2,1-3H3,(H,94,120)(H,95,119)(H,96,123)(H,97,122)(H,98,124)(H,99,121)/t30-,42-,43?,53-,54-,55-,56-,57?,59?,60?,61?,62?,63?,64?,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+,75+,76+,77?,79-,87?,88?,89?,90?/m1/s1 |
InChI Key |
BCXWYYWMAHVAHK-VNYVUCJKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3C(C(C(C(O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


